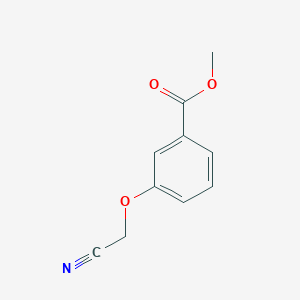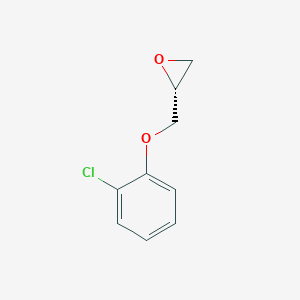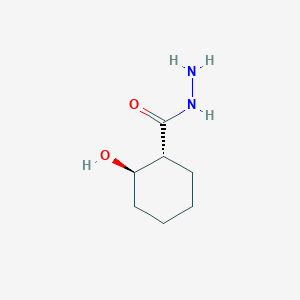
Cyclohexanecarboxylic acid, 2-hydroxy-, hydrazide, trans-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarboxylic acid, 2-hydroxy-, hydrazide, trans-(9CI), commonly known as trans-2-hydroxycyclohexanecarboxylic acid hydrazide, is a chemical compound that has shown potential in various scientific research applications.
Mécanisme D'action
The mechanism of action of trans-2-hydroxycyclohexanecarboxylic acid hydrazide is not fully understood. However, studies suggest that it works by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation.
Effets Biochimiques Et Physiologiques
Studies have shown that trans-2-hydroxycyclohexanecarboxylic acid hydrazide has a low toxicity profile and does not have any significant adverse effects on normal cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of trans-2-hydroxycyclohexanecarboxylic acid hydrazide is its low toxicity profile, making it a potential candidate for further development as an anti-tumor and anti-inflammatory agent. However, its limited solubility in water can pose a challenge in its use in lab experiments.
Orientations Futures
There are several future directions for research related to trans-2-hydroxycyclohexanecarboxylic acid hydrazide. One area of interest is its potential as a combination therapy with other anti-cancer agents. Another direction is to explore its potential as a treatment for other inflammatory conditions, such as arthritis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for improved solubility.
Méthodes De Synthèse
Trans-2-hydroxycyclohexanecarboxylic acid hydrazide can be synthesized through the reaction between cyclohexanecarboxylic acid and hydrazine hydrate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained through recrystallization.
Applications De Recherche Scientifique
Trans-2-hydroxycyclohexanecarboxylic acid hydrazide has been studied for its potential as an anti-tumor agent. Studies have shown that it inhibits the growth of various cancer cells, including breast cancer cells and lung cancer cells. It has also been studied for its potential as an anti-inflammatory agent, with promising results in reducing inflammation in animal models.
Propriétés
Numéro CAS |
130023-74-4 |
|---|---|
Nom du produit |
Cyclohexanecarboxylic acid, 2-hydroxy-, hydrazide, trans-(9CI) |
Formule moléculaire |
C7H14N2O2 |
Poids moléculaire |
158.2 g/mol |
Nom IUPAC |
(1R,2R)-2-hydroxycyclohexane-1-carbohydrazide |
InChI |
InChI=1S/C7H14N2O2/c8-9-7(11)5-3-1-2-4-6(5)10/h5-6,10H,1-4,8H2,(H,9,11)/t5-,6-/m1/s1 |
Clé InChI |
JEQMQBRLQLBAEY-PHDIDXHHSA-N |
SMILES isomérique |
C1CC[C@H]([C@@H](C1)C(=O)NN)O |
SMILES |
C1CCC(C(C1)C(=O)NN)O |
SMILES canonique |
C1CCC(C(C1)C(=O)NN)O |
Synonymes |
Cyclohexanecarboxylic acid, 2-hydroxy-, hydrazide, trans- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



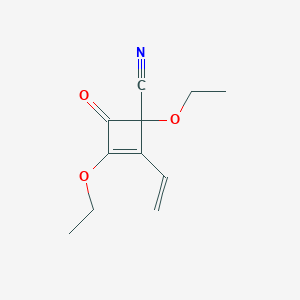


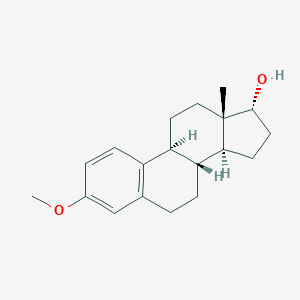
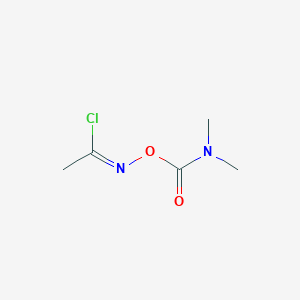
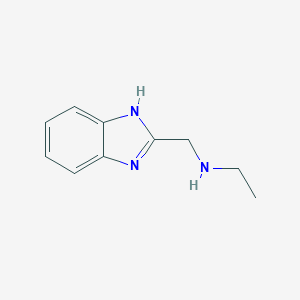
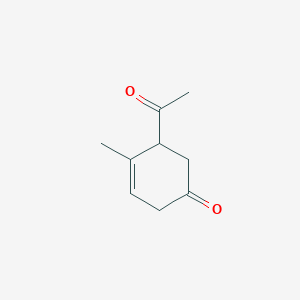
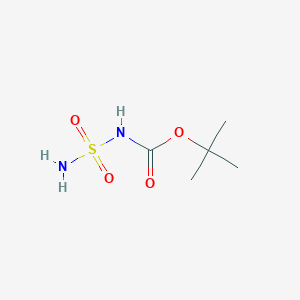
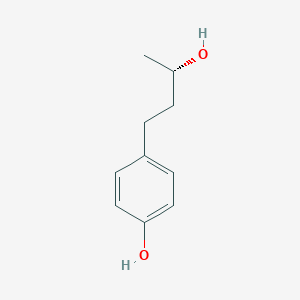
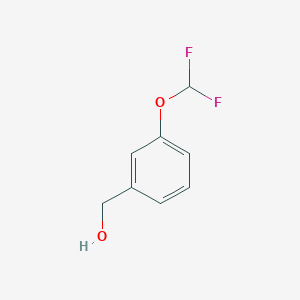
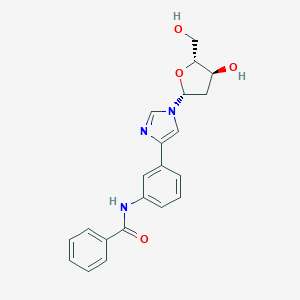
![Bis[(5-ethylpyridin-2-yl)methyl] 4-(2,3-dihydro-1,4-dioxin-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B142931.png)
